4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a benzyloxy group at the 4-position and an isopropyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the benzyloxy group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Introduction of the isopropyl group: The isopropyl group can be introduced through alkylation using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and isopropyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(methoxy)-1-(propan-2-yl)-1H-pyrazole: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(benzyloxy)-1-(methyl)-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole is unique due to the combination of the benzyloxy and isopropyl groups, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-phenylmethoxy-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11(2)15-9-13(8-14-15)16-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNHIRXASKBBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.